molecular formula C9H8ClNO B2950765 beta-Hydroxy-2-chlorobenzenepropanenitrile CAS No. 84466-39-7

beta-Hydroxy-2-chlorobenzenepropanenitrile

Cat. No. B2950765
CAS RN: 84466-39-7
M. Wt: 181.62
InChI Key: WGEQAWBTLBNXNK-UHFFFAOYSA-N
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Description

Beta-Hydroxy-2-chlorobenzenepropanenitrile is a chemical compound with the molecular formula C9H8ClNO . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of beta-Hydroxy-2-chlorobenzenepropanenitrile consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 181.62.

Scientific Research Applications

Anticonvulsant and Antinociceptive Agent

3-(2-chlorophenyl)-3-hydroxypropanenitrile: has been studied for its potential as an anticonvulsant and antinociceptive agent. A series of derivatives of this compound showed promising results in acute models of epilepsy and pain management . The most active derivative demonstrated more beneficial ED50 and protective index values than the reference drug, valproic acid, in maximal electroshock (MES) and psychomotor seizure tests . This suggests a potential application in the development of new treatments for epilepsy and neuropathic pain.

Interaction with Neuronal Channels

The compound’s derivatives have been evaluated for their affinity for voltage-gated sodium and calcium channels , as well as GABA A and TRPV1 receptors . The interaction with these neuronal channels is crucial for the modulation of nerve impulses, which can be beneficial for treating various neurological disorders.

Neuroprotective Properties

Research indicates that 3-(2-chlorophenyl)-3-hydroxypropanenitrile and its derivatives do not exhibit significant cytotoxic effects, suggesting potential neuroprotective properties . This could be valuable in the development of drugs aimed at protecting nerve cells from damage or degeneration.

Chemical Synthesis and Industrial Applications

As a chemical intermediate, beta-Hydroxy-2-chlorobenzenepropanenitrile can be used in the synthesis of various organic compounds. Its structural properties make it suitable for creating complex molecules that can serve in industrial applications, such as the production of polymers or other synthetic materials .

Research Tool in Pharmacology

Given its activity on different neuronal channels, the compound can be used as a research tool in pharmacological studies to understand the functioning of these channels and the development of related disorders .

Potential Psychoactive Substance

While not directly related to 3-(2-chlorophenyl)-3-hydroxypropanenitrile , its structural analog, βOH-2C-B , is a psychedelic phenethylamine of the 2C family and is considered a novel psychoactive substance . This highlights the potential for derivatives of 3-(2-chlorophenyl)-3-hydroxypropanenitrile to be studied for their psychoactive properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, some compounds interact with propionyl-CoA carboxylase, a key enzyme in energy metabolism . Other compounds, such as pyrazole derivatives, have shown diverse pharmacological effects, including antiviral and anti-inflammatory activities .

Mode of Action

Similar compounds have been found to modulate the activity of their target enzymes or receptors, leading to changes in cellular processes . For example, some compounds manage CoA levels by modulating pantothenate kinases .

Biochemical Pathways

For instance, some compounds have been found to affect energy metabolism by interacting with CoA, a helper molecule essential for this process . Other compounds, such as indole derivatives, have been found to have diverse biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to have different pharmacokinetic properties and lipid solubility, resulting in agents with differing rates of elimination, concentrations, volumes of distribution, and potencies .

Result of Action

For instance, some compounds have shown potential as treatments for metabolic disorders like propionic acidemia . Others, such as pyrazole derivatives, have demonstrated antiviral and anti-inflammatory activities .

Action Environment

For example, some compounds are highly soluble in water and quite volatile, making them prone to drift . These factors can influence the compound’s action and efficacy.

properties

IUPAC Name

3-(2-chlorophenyl)-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEQAWBTLBNXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Hydroxy-2-chlorobenzenepropanenitrile

CAS RN

84466-39-7
Record name 3-(2-chlorophenyl)-3-hydroxypropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(2-chloro-phenyl)-oxirane (440 mg, 2.85 mmol) was dissolved in ethanol (3 mL) and treated with potassium cyanide in water (3 mL) and hydrogen chloride (4 M in 1,4-dioxane, 0.71 mL) subsequently. The mixture was stirred at 50° C. for 8 hr and room temperature for overnight. Saturated sodium hydrogen carbonate was added and the mixture was concentrated. The residue was extracted with ethyl acetate. The organic layer was concentrated and purified by column chromatography (40 g silica gel cartridge) eluting with ethyl acetate/hexane (0%-30%) to give the product as a colorless oil (330 mg, 64%). 1H NMR (CDCl3) δ 7.70-7.60 (m, 1H), 7.40-7.20 (m, 2H), 5.50-5.40 (m, 1H), 2.98-2.85 (m, 1H), 2.85-2.80 (m, 1H), 2.78-2.65 (m, 1H).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.71 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

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